2-(4-chlorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

CYP450 inhibition Drug metabolism Hepatotoxicity screening

2-(4-Chlorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide (molecular formula C₁₂H₁₁ClN₂O₂; MW 250.68 g/mol) is a synthetic small molecule comprising a 4‑chlorophenylacetyl moiety linked via an amide bond to a 5‑methyl‑1,2‑oxazol‑3‑amine (5‑methylisoxazol‑3‑yl) scaffold. The compound belongs to the arylacetamide class of isoxazole derivatives, a family extensively explored for anticonvulsant, anti‑inflammatory, and sigma‑receptor ligand programmes.

Molecular Formula C12H11ClN2O2
Molecular Weight 250.68 g/mol
Cat. No. B5575652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Molecular FormulaC12H11ClN2O2
Molecular Weight250.68 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)CC2=CC=C(C=C2)Cl
InChIInChI=1S/C12H11ClN2O2/c1-8-6-11(15-17-8)14-12(16)7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,14,15,16)
InChIKeySSBXKFKVAUMZGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide – Structural Identity, Physicochemical Profile, and Procurement Baseline


2-(4-Chlorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide (molecular formula C₁₂H₁₁ClN₂O₂; MW 250.68 g/mol) is a synthetic small molecule comprising a 4‑chlorophenylacetyl moiety linked via an amide bond to a 5‑methyl‑1,2‑oxazol‑3‑amine (5‑methylisoxazol‑3‑yl) scaffold [1]. The compound belongs to the arylacetamide class of isoxazole derivatives, a family extensively explored for anticonvulsant, anti‑inflammatory, and sigma‑receptor ligand programmes [2]. It is offered commercially as a research‑grade building block (typical purity ≥95 %) by multiple vendors . However, the publicly available bioactivity annotation for this specific compound is sparse; the majority of reported quantitative pharmacology refers either to close structural analogues (e.g., the 4‑methylphenyl congener) or to the distinct anticonvulsant chemotype D2916 (2,6‑dimethylbenzamide N‑(5‑methyl‑3‑isoxazolyl), Soretolide), with which it has occasionally been conflated in vendor literature [3].

Why 2-(4-Chlorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide Cannot Be Casually Substituted by Other Isoxazole‑Acetamide Derivatives


Within the isoxazole‑acetamide chemotype, seemingly minor structural changes – such as replacing the 4‑chlorophenylacetyl group with a 4‑methylphenylacetyl, altering the isoxazole substitution pattern from 3‑amido‑5‑methyl to 5‑amido‑3‑methyl, or switching from a phenylacetyl linker to a benzamide – produce profound shifts in molecular recognition, metabolic stability, and off‑target liability [1]. For example, the para‑chloro substituent modulates the electron density on the phenyl ring (Hammett σₚ = +0.23 for Cl vs. –0.17 for CH₃), which directly influences π‑stacking interactions with aromatic residues in sigma‑receptor and TSPO binding pockets [2]. The position of the amide attachment on the isoxazole ring (3‑ vs. 5‑) further dictates the vector of the hydrogen‑bond donor/acceptor pharmacophore, a parameter shown to be critical for α₇ nAChR positive allosteric modulation in the related CCMI series . Consequently, generic substitution with an off‑the‑shelf isoxazole‑acetamide analogue risks loss of target engagement, altered CYP inhibition profile, and non‑comparable physicochemical properties – each of which carries material consequences for SAR progression, assay reproducibility, and intellectual‑property positioning [3].

2-(4-Chlorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide – Quantitative Differentiation Evidence vs. Closest Analogues


CYP2E1 Inhibitory Potency: 4‑Chlorophenylacetyl vs. 4‑Methylphenylacetyl Congener

The target compound (4‑Cl) exhibits moderate inhibitory activity against human CYP2E1 (IC₅₀ = 5.50 × 10³ nM in human liver microsomes using chlorzoxazone as probe substrate) [1]. The direct 4‑methyl analogue, N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)acetamide (CID 889538), was tested in a broad CYP panel and showed IC₅₀ > 1.00 × 10⁵ nM against multiple isoforms, including CYP2E1 [2]. The ~18‑fold differential in CYP2E1 IC₅₀ is consistent with the known preference of CYP2E1 for halogenated substrates and demonstrates that the 4‑Cl substituent confers a measurable liability not present in the 4‑CH₃ analogue. This distinction is directly relevant for medicinal chemistry programmes that screen out CYP2E1 inhibitors to avoid potential ethanol‑drug interactions or acetaminophen‑synergised hepatotoxicity [3].

CYP450 inhibition Drug metabolism Hepatotoxicity screening

Sigma‑Receptor Binding Affinity: Differentiation from the 4‑Methyl and Unsubstituted Phenylacetamide Analogues

In functional sigma‑receptor binding assays using [³H]DTG displacement from rat whole‑brain membranes, compounds bearing the 4‑chlorophenylacetamide scaffold have demonstrated IC₅₀ values in the range of 240 nM to 3.47 × 10³ nM, depending on the specific isoxazole substitution pattern [1]. The 4‑methylphenyl analogue, by contrast, showed IC₅₀ > 1.00 × 10⁵ nM in a parallel sigma‑receptor screen, indicating that the chlorine atom is a significant affinity determinant [2]. Although a direct head‑to‑head comparison under identical assay conditions is not publicly available for the exact 3‑amido‑5‑methylisoxazole regioisomer, the class‑level SAR indicates that sigma‑receptor affinity tracks with the electron‑withdrawing character of the para‑substituent (σₚ Cl = +0.23; σₚ CH₃ = –0.17), consistent with a π‑stacking or dipole‑dipole interaction in the sigma‑1/sigma‑2 binding pocket [3].

Sigma receptor CNS pharmacology Radioligand binding

Regioisomeric Differentiation: 3‑Amido‑5‑methylisoxazole vs. 5‑Amido‑3‑methylisoxazole

The target compound positions the amide bond at the 3‑position of the 5‑methylisoxazole ring, whereas its commercially available regioisomer N-(4‑chlorophenyl)-2-(3-methyl-1,2-oxazol-5-yl)acetamide (CAS 883810-34-2) attaches the amide at the 5‑position with the methyl group at the 3‑position [1]. This regioisomeric swap alters the spatial orientation of the hydrogen‑bond donor (NH) and acceptor (C=O) relative to the isoxazole ring oxygen and nitrogen, a geometric parameter that has been shown to differentiate TSPO binding affinities by >10‑fold in related acetamide‑isoxazole series [2]. Furthermore, the 3‑amido‑5‑methyl regioisomer presents a different electrostatic potential surface that affects CYP450 isoform recognition: CYP2E1 IC₅₀ values for the two regioisomers differ (5.50 × 10³ nM for the 3‑amido‑5‑methyl vs. no detectable inhibition reported for the 5‑amido‑3‑methyl variant under equivalent conditions) [3]. Procurement of the incorrect regioisomer would invalidate any pharmacophore model built on the 3‑amido‑5‑methyl geometry.

Regioisomerism Pharmacophore geometry Hydrogen‑bond donor/acceptor vector

Physicochemical Differentiation: Lipophilicity and Solubility vs. D2916 (Soretolide) Chemotype

The target compound (ALogP ≈ 2.3–2.9; polar surface area ≈ 55 Ų) occupies a physicochemical space distinct from the benzamide anticonvulsant D2916 (2,6‑dimethylbenzamide N‑(5‑methyl‑3‑isoxazolyl); ALogP ≈ 1.8; PSA ≈ 55 Ų; MW 232.3 g/mol) . Although both compounds share the 5‑methylisoxazol‑3‑ylamine scaffold, the 4‑chlorophenylacetyl side chain introduces an additional aromatic ring and a chlorine atom, elevating molecular weight by ~18 Da and logP by ~0.5–1.0 log units relative to D2916 . This increased lipophilicity predicts higher passive membrane permeability (PAMPA) but also potentially greater plasma protein binding and CYP2E1 affinity, as noted above. The 4‑chlorophenylacetyl compound also lacks the 2,6‑dimethyl substitution pattern that confers metabolic oxidation sites exploited in the D2916‑to‑D3187 prodrug strategy [1]. For CNS drug discovery programmes evaluating anticonvulsant isoxazole scaffolds, the 4‑chlorophenylacetyl analogue cannot serve as a direct D2916 surrogate; its distinct LogP and metabolic profile would skew any PK/PD correlation built on the D2916 training set.

Lipophilicity Aqueous solubility CNS drug-likeness

CYP450 Isoform Selectivity Profile: Multi‑Isoform Screening Data vs. Class Baseline

Preliminary CYP450 panel data curated in ChEMBL indicate that the isoxazole‑acetamide scaffold inclusive of the 4‑chlorophenylacetyl substituent exhibits a differentiated inhibition profile across CYP isoforms [1]. Specifically, CYP2C19 inhibition (Ki = 5.00 × 10⁴ nM) and aldehyde oxidase (AOX) inhibition (>1.00 × 10⁶ nM) are both weak, whereas CYP2E1 inhibition is moderate (IC₅₀ = 5.50 × 10³ nM) and CYP3A5 inhibition is reported in supersome assays [2]. This profile contrasts with the broader CYP inhibition promiscuity observed for the 4‑methyl analogue (CID 889538), which shows uniformly low inhibition (IC₅₀ > 1.00 × 10⁵ nM) across all tested isoforms [3]. The selective CYP2E1 liability of the 4‑Cl compound is therefore a structure‑specific feature, not a class‑wide property of isoxazole‑acetamides, and must be factored into lead optimisation decisions, particularly for programmes targeting chronic indications where co‑medication with CYP2E1 substrates (e.g., acetaminophen, ethanol) is anticipated.

CYP450 panel Drug-drug interaction Metabolic stability

Intellectual Property and Procurement Differentiation: Patent Landscape vs. D2916 and Isoxicam Congeners

A patent landscape analysis reveals that 2-(4-chlorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide appears in multiple patent families as a synthetic intermediate or exemplary compound, particularly in filings related to heterocyclic acetamide derivatives targeting sigma receptors (US-8470841-B2, US-9115144-B2), P2X3 antagonists, and isoxazole‑based ACAT inhibitors [1]. By contrast, the D2916 chemotype (2,6‑dimethylbenzamide) is protected under distinct IP associated with Biocodex (Soretolide, Phase II epilepsy), and the isoxicam scaffold (4‑hydroxy‑2‑methyl‑N‑(5‑methylisoxazol‑3‑yl)‑2H‑1,2‑benzothiazine‑3‑carboxamide 1,1‑dioxide) belongs to the withdrawn NSAID chemical space [2]. The 4‑chlorophenylacetyl compound therefore occupies a distinct IP sub‑space that enables freedom‑to‑operate exploration in sigma‑receptor, TSPO, and CYP‑related programmes without encroaching on the D2916 or isoxicam patent estates [3]. For procurement decisions, this means the compound can serve as a non‑infringing scaffold‑hopping starting point or a key intermediate for proprietary analogue synthesis, whereas direct procurement of D2916 or isoxicam may carry encumbrance or regulatory history that complicates commercial translation.

Patent landscape Freedom to operate Chemical procurement

2-(4-Chlorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide – High‑Value Research and Industrial Application Scenarios


CYP2E1 Liability Screening and Early Safety Triage in Medicinal Chemistry Programmes

For drug discovery teams running routine CYP450 inhibition panels, the 4‑chlorophenylacetyl analogue serves as a positive control for CYP2E1 inhibition (IC₅₀ ≈ 5.5 µM) while remaining essentially clean against CYP2C19 and aldehyde oxidase. Its well‑characterised CYP inhibition fingerprint, benchmarked against the inactive 4‑methyl analogue, enables calibration of screening assays and provides a chemically tractable starting point for structure‑based design of CYP2E1‑sparing analogues. The compound's moderate CYP2E1 affinity also makes it a useful tool for studying halogen‑dependent CYP2E1 substrate recognition in academic metabolism laboratories.

Sigma‑Receptor and TSPO Ligand Discovery: Scaffold‑Hopping from D2916 and CCMI Chemotypes

The compound occupies a unique chemical space at the intersection of sigma‑receptor ligands and TSPO probes. With sigma‑receptor IC₅₀ values in the sub‑micromolar to low‑micromolar range and a regioisomeric structure compatible with TSPO pharmacophore models (as established by Cosimelli et al., 2011), it is a rational scaffold‑hopping starting point for CNS programmes seeking to distance themselves from the D2916 (Soretolide) anticonvulsant IP estate. Its 4‑Cl substituent further enables exploration of halogen‑bonding interactions reported to enhance sigma‑2 receptor selectivity over sigma‑1 in related alkoxyisoxazole series.

Regioisomer‑Specific Pharmacophore Validation and Chemical Probe Development

The availability of both the 3‑amido‑5‑methyl and 5‑amido‑3‑methyl regioisomers from commercial vendors enables direct head‑to‑head pharmacophore validation experiments. Researchers can co‑test the two regioisomers in TSPO binding, sigma‑receptor displacement, or CYP2E1 inhibition assays to experimentally deconvolve the contribution of amide vector geometry to target engagement. This regioisomer pair is particularly valuable for computational chemistry groups building 3D‑QSAR or pharmacophore models, as it provides a minimal perturbation pair (identical molecular formula and atom composition, different geometry) for model training and validation.

Intermediate for Proprietary Isoxazole‑Acetamide Library Synthesis

The compound's 4‑chlorophenylacetyl moiety is amenable to further synthetic elaboration (e.g., Suzuki coupling at the 4‑Cl position, amide reduction, or N‑alkylation of the isoxazole NH), making it a versatile intermediate for generating diverse screening libraries. Its position in a relatively unencumbered IP space, combined with its commercial availability at gram scale (typical purity ≥ 95%), supports its use as a key building block for medicinal chemistry groups aiming to construct proprietary compound collections targeting sigma receptors, TSPO, or ion channels without infringing on existing composition‑of‑matter patents covering D2916 or isoxicam derivatives.

Quote Request

Request a Quote for 2-(4-chlorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.